1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene
Description
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a trifluoromethylthio (-SCF₃) group at position 5.
Properties
Molecular Formula |
C7H2Cl2F4S |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
2,3-dichloro-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-5-3(10)1-2-4(6(5)9)14-7(11,12)13/h1-2H |
InChI Key |
LZUFHJVYVVEQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Fluorination Steps
Halogenation and Fluorination of Benzene Precursors
- A common approach starts with chlorinated benzene derivatives such as pentachlorobenzene or trichlorobenzene derivatives.
- Fluorination is achieved using fluoride sources like sodium fluoride, potassium fluoride, or lithium fluoride in the presence of phase transfer catalysts (e.g., N,N,N-hexasubstituted guanidine catalysts) and polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), or sulfolane.
- Reaction temperatures for fluorination typically range from 100°C to 150°C.
- Hydrolysis and decarboxylation steps may follow to convert nitrile intermediates into the desired halogenated fluorobenzenes with yields around 80% (e.g., preparation of 1,3-dichloro-2,4,6-trifluorobenzene).
Example: Preparation of Dichloro-Fluoro-Trifluoromethylbenzene Mixtures
Introduction of the Trifluoromethylthio (-SCF₃) Group
Radical Trifluoromethylthiolation
- Radical trifluoromethylthiolation involves generating carbon-centered radicals that react with trifluoromethylthio sources.
- Copper-mediated reactions (e.g., using CuI catalysts) are effective for installing -SCF₃ groups on aromatic rings.
- Typical reaction conditions include temperature control between -20°C and 80°C and use of polar aprotic solvents like DMF or acetonitrile.
Lewis Acid Catalyzed Trifluoromethylthiolation
- Recent advances describe the use of Lewis acid catalysts such as iron(III) chloride combined with diphenyl selenide to catalyze trifluoromethylthiolation of arenes using N-(trifluoromethylthio)saccharin as the trifluoromethylthiolating agent.
- This method achieves high yields (up to 93%) at room temperature within 1 hour, demonstrating improved efficiency and regioselectivity.
- For example, 1,3,5-trimethoxybenzene was converted to its trifluoromethylthio derivative with excellent yield and selectivity.
Industrial and Laboratory Scale Synthesis Considerations
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | Chlorinated and fluorinated benzene derivatives | Technical grade mixtures of dichloro-fluoro-trifluoromethylbenzenes |
| Trifluoromethylthiolation | Copper-mediated or Lewis acid catalysis | Continuous flow reactors for controlled halogenation and thiolation |
| Solvents | Polar aprotic solvents (DMF, acetonitrile) | Similar solvents with process optimization |
| Temperature | -20°C to 80°C for thiolation; room temp for Lewis acid catalysis | Controlled temperature for exothermic steps |
| Purification | Flash chromatography, crystallization | Distillation, crystallization for >98% purity |
| Yields | 60-75% per step; overall 35-45% after purification | Optimized for maximum yield and purity |
Industrial processes emphasize continuous flow reactors to handle exothermic halogenation steps and improve safety and yield. Purification is critical to meet pharmaceutical intermediate standards.
Representative Preparation Route Summary
Research Findings and Notes
- The use of N-(trifluoromethylthio)saccharin activated by Lewis acids represents a significant advancement, allowing milder conditions and shorter reaction times compared to traditional FeCl₃/AgSbF₆ catalysis.
- The regioselectivity of trifluoromethylthiolation can be influenced by directing groups on the aromatic ring, as demonstrated by X-ray crystallographic studies in related systems.
- The mixture of isomeric dichloro-fluoro-trifluoromethylbenzenes can be utilized directly in hydrazine reactions to prepare related hydrazine derivatives, indicating the industrial feasibility of using technical grade mixtures without costly purification.
- Radical and nucleophilic pathways for trifluoromethylthiolation are complementary; choice depends on substrate and desired regioselectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Research Findings and Trends
- Fluorine in Drug Design : Fluorinated compounds exhibit enhanced bioavailability and target engagement due to improved solubility and metabolic stability . The trifluoromethylthio group in the target compound aligns with trends in modern agrochemicals, where fluorine and sulfur-based groups synergize to optimize potency .
- Comparative Efficacy : In pesticidal applications, the target compound’s -SCF₃ group may outperform methylthio analogs (e.g., tetrasul) in penetration through insect cuticles, though its environmental fate requires further study .
Biological Activity
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene (CAS No. 1803854-97-8) is a chlorinated and fluorinated aromatic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article reviews the available literature on the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula: C7H2Cl2F4S
- Molecular Weight: 265.06 g/mol
- CAS Number: 1803854-97-8
Structural Characteristics
The presence of multiple halogen atoms and a trifluoromethylthio group in its structure contributes to its unique reactivity and biological interactions.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene.
Case Study: Antimicrobial Activity
A study on fluoroaryl compounds indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM. The compound MA-1156, a related structure, demonstrated an MIC of 16 µM, suggesting that similar compounds may possess comparable antimicrobial properties .
| Compound | MIC (µM) | Activity Level |
|---|---|---|
| MA-1156 | 16 | High |
| MA-1115 | 32 | Moderate |
| MA-1113 | 128 | Low |
The biological activity of halogenated compounds like 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is often attributed to their ability to disrupt cellular processes. The trifluoromethylthio group can participate in radical reactions, which may lead to the formation of reactive intermediates that interfere with microbial cell function.
Proposed Mechanisms:
- Cell Membrane Disruption: The compound may integrate into bacterial membranes, altering permeability.
- Enzyme Inhibition: Interference with key enzymes involved in metabolic pathways.
- DNA Damage: Formation of reactive species that can cause DNA strand breaks.
Toxicological Considerations
While assessing the biological activity, it is essential to consider the toxicity profiles of halogenated compounds. Some studies suggest that increased halogenation correlates with higher toxicity; thus, careful evaluation is necessary for safety assessments.
Comparative Studies
Comparative studies indicate that compounds containing fluorine and sulfur exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, modifications in the molecular structure can lead to significant changes in antimicrobial efficacy and toxicity profiles .
Summary of Findings
A review of literature reveals that:
- Fluorinated Compounds: Generally exhibit improved bioavailability and metabolic stability.
- Antimicrobial Efficacy: Related structures show promising antibacterial activity against resistant strains.
- Structure-Activity Relationship (SAR): The introduction of specific functional groups significantly affects biological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene, and how do reaction conditions influence yield?
- Methodological Answer : Begin with halogenated benzene precursors (e.g., 1,2-dichloro-3-fluorobenzene) and introduce the trifluoromethylthio group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions. Use catalysts like Cu(I) or Pd(0) to enhance reactivity. Control temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to optimize regioselectivity . Confirm intermediates via TLC and GC-MS. Yield improvements may require iterative adjustment of stoichiometry (e.g., excess SCF3− source).
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Combine ¹⁹F NMR (to confirm fluorine environment), ¹H/¹³C NMR (for aromatic substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Compare melting points (if crystalline) with analogous halogenated benzene derivatives . X-ray crystallography is ideal for resolving ambiguities in substitution geometry.
Q. How should researchers handle and store this compound to avoid degradation?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation. Conduct stability tests via periodic NMR analysis over 1–3 months to assess decomposition (e.g., hydrolysis of SCF3 group). Use anhydrous solvents for dissolution .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, F, SCF3) influence the compound’s electronic structure and reactivity?
- Methodological Answer : Perform TD-DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and quantify electron-withdrawing effects. Compare with analogs (e.g., OCF3 or SF5 groups) to evaluate the SCF3 group’s impact on charge transfer properties. Experimental validation via cyclic voltammetry can correlate computed redox potentials with observed reactivity in cross-coupling reactions .
Q. What experimental protocols assess the compound’s thermal and chemical stability under reactive conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For chemical stability, expose the compound to acidic/basic conditions (e.g., HCl/NaOH in refluxing ethanol) and monitor via HPLC. Compare degradation products with control samples .
Q. How can contradictory literature data on reaction outcomes (e.g., regioselectivity) be resolved?
- Methodological Answer : Systematically replicate reported conditions while varying one parameter at a time (e.g., solvent, catalyst loading). Use Hammett plots to correlate substituent effects with reaction rates. Cross-validate results with computational models (e.g., DFT for transition-state analysis) .
Q. What bioactivity screening strategies are appropriate for exploring agrochemical applications?
- Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Screen against pest enzymes (e.g., acetylcholinesterase for insecticides) via in vitro assays. Validate in vivo efficacy in controlled greenhouse trials, referencing structurally related pesticides (e.g., tetrasul derivatives) .
Q. Can computational models predict this compound’s suitability as a building block for optoelectronic materials?
- Methodological Answer : Simulate absorption/emission spectra using TD-DFT with polarizable continuum models (PCM) for solvent effects. Compare computed singlet-triplet energy gaps (ΔEST) with experimental data from doped polymer matrices. Prioritize SCF3-containing derivatives for thermally activated delayed fluorescence (TADF) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
